molecular formula C9H4Cl2N2O2S B13684458 2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylic Acid

2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylic Acid

Cat. No.: B13684458
M. Wt: 275.11 g/mol
InChI Key: LVLPXEBAAMLRAJ-UHFFFAOYSA-N
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Description

2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylic Acid is a heterocyclic organic compound that features a thiazole ring fused with a pyridine ring. This compound is known for its diverse biological activities and is used in various fields such as medicinal chemistry, organic synthesis, and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylic Acid typically involves the condensation of 2,6-dichloropyridine with thiazole-4-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylic Acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Pyridyl)thiazole-4-carboxylic Acid
  • 2-(2,6-Dimethylpyridin-4-yl)thiazole-4-carboxylic Acid
  • 2-(4-Bromopyridin-2-yl)thiazole-4-carboxylic Acid

Uniqueness

2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylic Acid is unique due to the presence of dichloro substituents on the pyridine ring, which enhances its biological activity and chemical reactivity compared to other similar compounds .

Biological Activity

2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylic acid is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its chemical properties, biological effects, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C9_9H4_4Cl2_2N2_2O2_2S
  • Molecular Weight : 275.11 g/mol
  • CAS Number : 400776-23-0
PropertyValue
Molecular Weight275.11 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The compound exhibits a range of biological activities, primarily through its interaction with various molecular targets. It has been noted for its potential as a phosphodiesterase (PDE) inhibitor, which plays a crucial role in cellular signaling pathways. PDE inhibitors are known to modulate inflammatory responses and have therapeutic implications in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Antitumor Activity

Research indicates that derivatives of thiazole compounds, including this compound, exhibit antitumor properties. In vitro studies have shown that these compounds can inhibit tumor cell proliferation by inducing apoptosis and altering cell cycle dynamics .

Anti-inflammatory Effects

Thiazole derivatives have demonstrated significant anti-inflammatory effects. The compound can modulate the expression of pro-inflammatory cytokines and reduce oxidative stress markers in various models of inflammation. For instance, it has been shown to lower levels of TNF-alpha and IL-6 in animal studies .

Antidiabetic Properties

Some studies suggest that thiazole compounds can enhance insulin sensitivity and improve lipid profiles in diabetic models. For example, a related thiazole derivative was found to ameliorate hyperglycemia and restore normal levels of triglycerides and cholesterol in diabetic rats . This suggests potential for therapeutic applications in managing diabetes mellitus.

Case Studies

  • Antitumor Efficacy :
    A study evaluated the effects of thiazole derivatives on cancer cell lines, demonstrating a significant reduction in cell viability at specific concentrations (IC50 values). The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
  • Inflammation Modulation :
    In a model of induced inflammation, administration of the compound resulted in decreased levels of inflammatory markers such as C-reactive protein (CRP) and improved histopathological outcomes in tissues affected by inflammation.
  • Diabetes Management :
    A recent study focused on the impact of thiazole derivatives on glucose metabolism in diabetic rats. The results indicated that treatment with these compounds led to improved insulin sensitivity and a reduction in hyperlipidemia, suggesting their potential use as adjunct therapy for diabetes management.

Properties

Molecular Formula

C9H4Cl2N2O2S

Molecular Weight

275.11 g/mol

IUPAC Name

2-(2,6-dichloropyridin-4-yl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C9H4Cl2N2O2S/c10-6-1-4(2-7(11)13-6)8-12-5(3-16-8)9(14)15/h1-3H,(H,14,15)

InChI Key

LVLPXEBAAMLRAJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)C2=NC(=CS2)C(=O)O

Origin of Product

United States

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